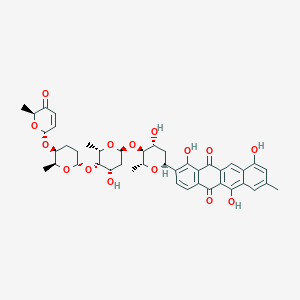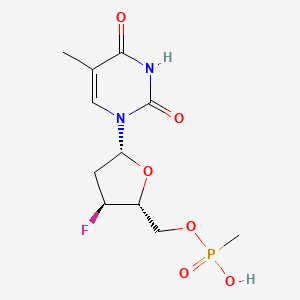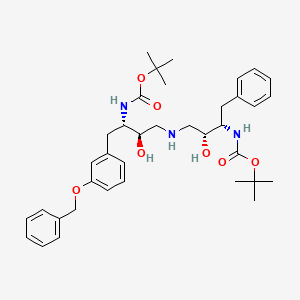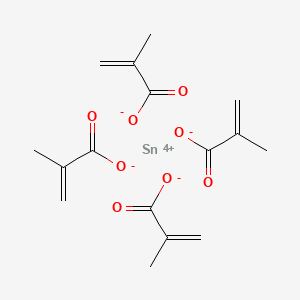
Tin(4+) methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin(4+) methacrylate is an organotin compound where tin is in the +4 oxidation state and is bonded to methacrylate ligands. This compound is of interest due to its potential applications in polymer chemistry and materials science. This compound can act as a catalyst in polymerization reactions and has unique properties that make it valuable in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Tin(4+) methacrylate typically involves the reaction of tin(IV) chloride with methacrylic acid or its derivatives. One common method is to react tin(IV) chloride with sodium methacrylate in an organic solvent such as acetonitrile. The reaction is usually carried out under inert conditions to prevent oxidation and hydrolysis of the tin compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Tin(4+) methacrylate undergoes several types of chemical reactions, including:
Polymerization: It can initiate or catalyze the polymerization of methacrylate monomers, leading to the formation of polymethacrylates.
Substitution: The methacrylate ligands can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or other initiators such as azobisisobutyronitrile (AIBN) in solvents like 1,4-dioxane at elevated temperatures.
Substitution: Reactions with other carboxylates or ligands in organic solvents under controlled conditions.
Major Products
Polymethacrylates: Formed through polymerization reactions.
Substituted Tin Compounds: Formed through ligand substitution reactions.
Wissenschaftliche Forschungsanwendungen
Tin(4+) methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a catalyst in the polymerization of methacrylate monomers to produce high-performance polymers.
Materials Science: Employed in the synthesis of advanced materials with unique properties such as enhanced thermal stability and mechanical strength.
Biomedical Applications: Investigated for use in drug delivery systems and medical devices due to its biocompatibility and ability to form cross-linked polymer networks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tin(IV) chloride: A precursor to Tin(4+) methacrylate, used in various chemical reactions.
Butyltin(IV) carboxylates: Similar organotin compounds used in polymerization and other catalytic processes.
Uniqueness
This compound is unique due to its ability to act as both a catalyst and a monomer in polymerization reactions. This dual functionality allows for the synthesis of polymers with tailored properties and enhanced performance in various applications .
Conclusion
This compound is a versatile compound with significant potential in polymer chemistry, materials science, and biomedical applications. Its unique properties and ability to facilitate polymerization reactions make it a valuable compound for scientific research and industrial processes.
Eigenschaften
| 94275-86-2 | |
Molekularformel |
C16H20O8Sn |
Molekulargewicht |
459.0 g/mol |
IUPAC-Name |
2-methylprop-2-enoate;tin(4+) |
InChI |
InChI=1S/4C4H6O2.Sn/c4*1-3(2)4(5)6;/h4*1H2,2H3,(H,5,6);/q;;;;+4/p-4 |
InChI-Schlüssel |
KQWBJUXAIXBZTC-UHFFFAOYSA-J |
Kanonische SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Sn+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


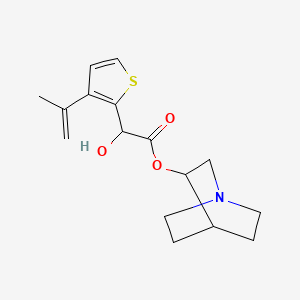
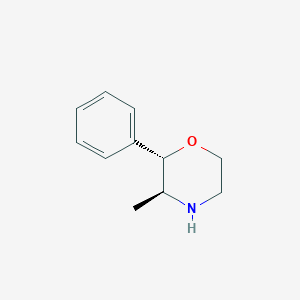
![3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)
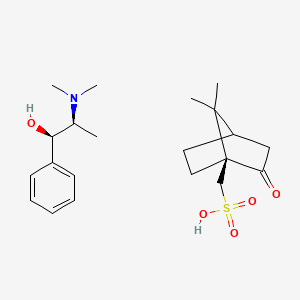
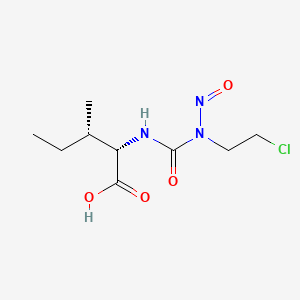
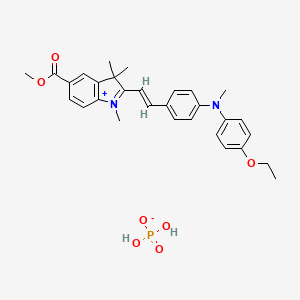
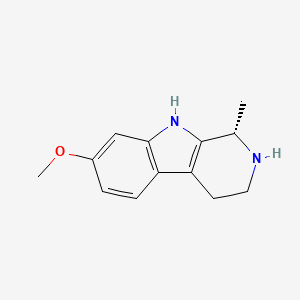
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)

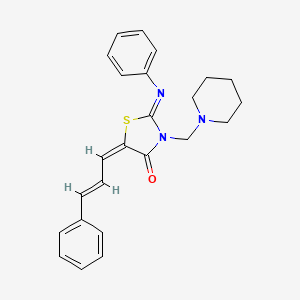
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)
